molecular formula C12H13NO2 B8291524 N-methyl(1-oxoindan-5-yl)acetamide

N-methyl(1-oxoindan-5-yl)acetamide

Cat. No. B8291524
M. Wt: 203.24 g/mol
InChI Key: BOOZPJKFTXGKKL-UHFFFAOYSA-N
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Patent
US06057454

Procedure details

N-Methyl(1-oxoindan-5-yl)acetamide can be obtained in the following way: 16 g of N,N'-carbonyldiimidazole are added portionwise to a solution of 12.5 g of (1-oxoindan-5-yl)acetic acid in 250 ml of tetrahydrofuran maintained at 0C. After reacting for 1 hour at a temperature in the region of 20° C., the solution is cooled to -10° C. and a stream of monomethylamine is passed into the mixture for 5 minutes. After returning to a temperature in the region of 20° C., the reaction mixture is evaporated under reduced pressure. The residue is taken up in 1 liter of dichloromethane. The organic phase is washed three times with 500 ml of distilled water, dried over magnesium sulphate and then evaporated. The resulting brown solid is purified by flash chromatography on silica (eluent dichloromethane/methanol (96/4 by volume)). 9 g of N-methyl(1-oxoindan-5-yl)acetamide are thus obtained in the form of a white solid melting at 169° C. (1H NMR spectrum in CDCl3, T=300 K δ in ppm: 2.69 (2H1 m, COH2), 2.80 (3H, d, NCH3), 3.14 (2H, t, J=5 Hz, CH2), 3.65 (2H, 5, H2), 5.47 (1H, broad s, NH), 7.26 (1H, d, J=7 Hz, arom. CH), 7.42 (1H, s, arom. CH), 7.74 (1H, d, J=7 Hz, arom. CH)).
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][C:12]([OH:14])=O)=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[CH3:15][NH2:16]>O1CCCC1>[CH3:15][NH:16][C:12](=[O:14])[CH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[C:2](=[O:1])[CH2:3][CH2:4]2

Inputs

Step One
Name
N,N'-carbonyldiimidazole
Quantity
16 g
Type
reactant
Smiles
Name
Quantity
12.5 g
Type
reactant
Smiles
O=C1CCC2=CC(=CC=C12)CC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to a temperature in the region of 20° C.
CUSTOM
Type
CUSTOM
Details
the reaction mixture is evaporated under reduced pressure
WASH
Type
WASH
Details
The organic phase is washed three times with 500 ml of distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting brown solid is purified by flash chromatography on silica (eluent dichloromethane/methanol (96/4 by volume))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(CC=1C=C2CCC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.